

Technical Guide: In Vitro Kinase Assay of CCT241533 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay protocols for **CCT241533 hydrochloride**, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2). This document details the methodologies for assessing its inhibitory activity and selectivity, presents key quantitative data, and visualizes the relevant experimental workflows and signaling pathways.

Introduction to CCT241533 Hydrochloride

CCT241533 is a small molecule inhibitor that has been identified as a highly potent and selective agent against CHK2, a critical serine/threonine kinase involved in the DNA damage response pathway.[1] As an ATP-competitive inhibitor, CCT241533 binds to the ATP pocket of the CHK2 enzyme, preventing the phosphorylation of its downstream substrates.[1][2][3] Its ability to potentiate the cytotoxicity of PARP inhibitors makes it a compound of significant interest in oncology research.[1][3] This guide focuses on the in vitro biochemical assays used to characterize its potency and selectivity.

Quantitative Inhibitory Profile

The inhibitory activity of CCT241533 is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki).

Table 1: Potency of CCT241533 against Target Kinase



| Target | Parameter | Value | Assay Type |
|--------|-----------|---------|-------------|
| CHK2 | IC50 | 3 nM | Radiometric |
| CHK2 | Ki | 1.16 nM | Radiometric |

Data sourced from multiple references.[2][3][4][5]

Table 2: Kinase Selectivity Profile of CCT241533

CCT241533 demonstrates high selectivity for CHK2. When screened against a panel of 85 kinases at a concentration of 1 μ M, it showed minimal cross-reactivity.[1][3]

| Off-Target Kinase | % Inhibition at 1 μM CCT241533 | IC50 (nM) | Selectivity Fold (vs. CHK2) |
|-------------------|-----------------------------------|--------------|-----------------------------|
| CHK1 | - | 190 - 245 | ~63-80 |
| PHK | >80% | Not Reported | Not Reported |
| MARK3 | >80% | Not Reported | Not Reported |
| GCK | >80% | Not Reported | Not Reported |
| MLK1 | >80% | Not Reported | Not Reported |

Data indicates high selectivity over the closely related CHK1 kinase and identifies a few other kinases that are inhibited at higher concentrations.[2][3][4]

Experimental Protocols: In Vitro Kinase Assay

The primary method for determining the biochemical potency of CCT241533 is the radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Radiometric Kinase Assay for CHK2

This protocol outlines a standard procedure for measuring the IC50 of CCT241533 against recombinant CHK2.



Materials and Reagents:

- Kinase: Recombinant human CHK2 enzyme.
- Substrate: A suitable peptide substrate for CHK2 (e.g., a synthetic peptide derived from a known CHK2 target like Cdc25C).
- Inhibitor: CCT241533 hydrochloride, dissolved in DMSO to create a stock solution, followed by serial dilutions.
- Radiolabeled ATP: [y-33P]ATP.
- Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA at an appropriate pH.
- ATP: Unlabeled ATP for achieving the desired final concentration (often near the Km for ATP).
- Reaction Plates: 96-well or 384-well plates.
- Detection System: Scintillation counter or phosphorimager.

Protocol:

- Compound Preparation: Prepare a serial dilution series of **CCT241533 hydrochloride** in DMSO. A typical starting concentration for the dilution series might be 10 μ M.
- Assay Plate Setup: Add a small volume (e.g., 2.5 μL) of the diluted CCT241533 or DMSO (for control wells) to the wells of the reaction plate.
- Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, recombinant CHK2 enzyme, and the peptide substrate.
- Initiate Reaction: Add the kinase reaction mixture to each well. Allow the inhibitor and enzyme to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
- Start Phosphorylation: Initiate the phosphorylation reaction by adding a mixture of unlabeled ATP and [y-33P]ATP to each well. The final ATP concentration should be optimized for the specific assay conditions.

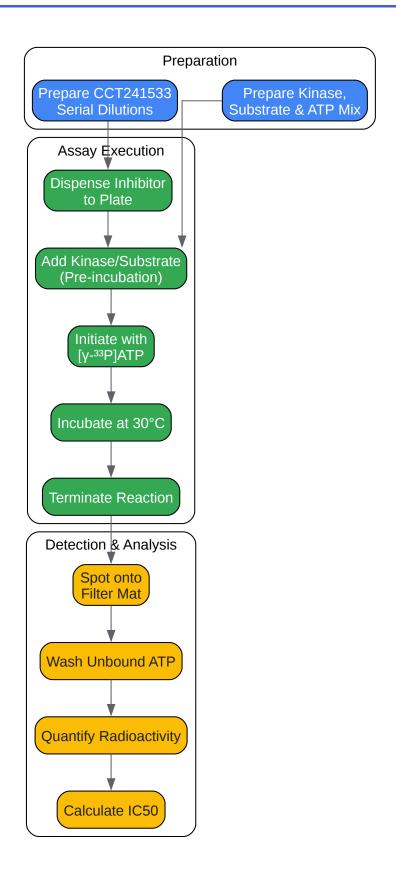


- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60-120 minutes), ensuring the reaction proceeds within the linear range.
- Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid or EDTA.
- Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while the un-incorporated [γ-³³P]ATP is washed away.
- Detection: After washing and drying the filter mat, quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.
- Data Analysis: Calculate the percentage of kinase inhibition for each CCT241533
 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm
 of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to
 determine the IC50 value.[6]

Visualizations Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro radiometric kinase assay used to determine the potency of CCT241533.





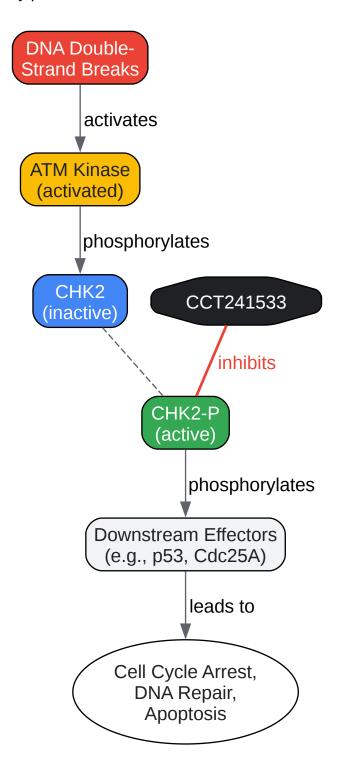
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Workflow for a radiometric in vitro kinase assay.



CHK2 Signaling Pathway Context

CCT241533 inhibits CHK2, a key transducer in the DNA damage response pathway. Understanding this pathway provides context for the inhibitor's mechanism of action.



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Simplified CHK2 signaling pathway in DNA damage response.

Conclusion

CCT241533 hydrochloride is a potent and highly selective inhibitor of CHK2, as demonstrated by rigorous in vitro kinase assays. The radiometric assay described provides a robust method for quantifying its inhibitory activity. The high selectivity, evidenced by broad kinase panel screening, underscores its utility as a chemical probe for studying CHK2 function and as a potential therapeutic agent, particularly in combination with DNA-damaging agents or PARP inhibitors. The protocols and data presented herein serve as a foundational guide for researchers investigating CCT241533 and the broader field of CHK2 inhibition.

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